Structural Elucidation and NMR Spectral Analysis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline: A Technical Guide
Structural Elucidation and NMR Spectral Analysis of 8-Bromo-2,4-dichloro-6-fluoroquinazoline: A Technical Guide
Executive Summary
8-Bromo-2,4-dichloro-6-fluoroquinazoline (CAS: 864292-32-0) is a highly functionalized, polyhalogenated heterocyclic building block that has become indispensable in modern medicinal chemistry and drug discovery. The orthogonal reactivity of its halogen substituents allows for precise, regioselective functionalization: the C-4 chlorine is highly susceptible to Nucleophilic Aromatic Substitution (S N Ar), while the C-8 bromine serves as a prime handle for palladium-catalyzed cross-coupling reactions [1].
For researchers synthesizing targeted kinase inhibitors or receptor antagonists, accurate structural elucidation of this scaffold is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the underlying quantum mechanical and electronic phenomena—such as the peri-effect and heteronuclear spin-spin coupling—that dictate its unique spectral signature.
Molecular Architecture & Electronic Effects
The quinazoline core is a π -electron-deficient bicyclic system comprising a benzene ring fused to a pyrimidine ring. The introduction of four distinct halogens (two chlorines, one bromine, and one fluorine) creates a highly complex electronic environment that directly impacts NMR chemical shifts [2].
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Pyrimidine Ring Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, highly activating the C-2 and C-4 positions. The C-4 position is particularly electrophilic due to the synergistic electron-withdrawing effect of the adjacent bridgehead carbon (C-4a) and N-3 [1].
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The Peri-Effect: The bulky chlorine atom at C-4 resides in close spatial proximity to the proton at C-5. This steric crowding forces the electron clouds to repel, significantly reducing the local diamagnetic shielding around H-5. This "peri-effect" results in a pronounced downfield shift in the 1 H NMR spectrum, serving as a critical diagnostic marker [3].
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Fluorine Inductive vs. Resonance Effects: The fluorine atom at C-6 exerts a strong σ -electron-withdrawing inductive effect (-I), deshielding the adjacent carbons. Conversely, its π -donating resonance effect (+R) slightly shields the ortho protons (H-5 and H-7) [4].
1 H NMR Spectral Analysis
In the 1 H NMR spectrum (typically acquired in CDCl 3 or DMSO- d6 ), 8-Bromo-2,4-dichloro-6-fluoroquinazoline exhibits only two aromatic proton signals: H-5 and H-7 . Because these protons are meta to each other and ortho to the C-6 fluorine, their splitting patterns are governed by both homonuclear ( 4JHH ) and heteronuclear ( 3JHF ) coupling.
Table 1: Representative 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| H-5 | 8.25 – 8.35 | dd (doublet of doublets) | 1H | 3JHF ≈ 8.5, 4JHH ≈ 2.5 |
| H-7 | 8.05 – 8.15 | dd (doublet of doublets) | 1H | 3JHF ≈ 8.0, 4JHH ≈ 2.5 |
Causality of the Splitting Pattern: The 3JHF ortho-coupling is robust (typically 8–10 Hz) due to the strong gyromagnetic ratio of the 19 F nucleus (spin 1/2). The 4JHH meta-coupling is significantly weaker (2–3 Hz). Consequently, both H-5 and H-7 appear as distinct doublets of doublets. The assignment of H-5 as the further downfield signal is unambiguously driven by the aforementioned peri-effect from the C-4 chlorine, which overrides the slight shielding provided by the C-6 fluorine[3].
13 C NMR Spectral Analysis
The 13 C NMR spectrum is characterized by the absence of proton coupling (due to broadband 1 H decoupling) but the persistent presence of 19 F- 13 C scalar coupling. The magnitude of the C-F coupling constant ( JCF ) is inversely proportional to the number of intervening bonds, providing a highly reliable metric for carbon assignment[4].
Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment Rationale |
| C-4 | ~163.0 | s | - | Highly deshielded by N-3, N-1, and Cl. |
| C-6 | ~160.5 | d | 1JCF ≈ 252.0 | Direct C-F bond (Fermi contact dominance). |
| C-2 | ~155.0 | s | - | Deshielded by two adjacent nitrogens and Cl. |
| C-8a | ~150.0 | d | 4JCF ≈ 2.0 | Bridgehead carbon, weak long-range coupling. |
| C-7 | ~127.0 | d | 2JCF ≈ 25.0 | Ortho to fluorine, adjacent to C-Br. |
| C-4a | ~125.0 | d | 4JCF ≈ 3.0 | Bridgehead carbon. |
| C-8 | ~122.0 | d | 3JCF ≈ 9.0 | Meta to fluorine, heavy-atom effect from Br. |
| C-5 | ~114.0 | d | 2JCF ≈ 25.0 | Ortho to fluorine, shielded by +R effect of F. |
Experimental Protocol for NMR Acquisition
To ensure the self-validating integrity of the spectral data, the following standardized protocol must be adhered to when acquiring spectra for polyhalogenated quinazolines.
Step 1: Sample Preparation
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Weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.
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Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulate impurities that could induce line broadening.
Step 2: Instrument Calibration & Shimming
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Lock the magnetic field to the 2 H resonance of the CDCl 3 solvent.
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Perform gradient shimming (Z1-Z5) to achieve a homogeneous magnetic field, ensuring the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.
Step 3: 1 H NMR Acquisition
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Pulse Sequence: Standard single-pulse (zg30).
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Parameters: Relaxation delay (D1) = 1.5 s, Acquisition time (AQ) = 3.0 s, Number of scans (NS) = 16 to 32.
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Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).
Step 4: 13 C{ 1 H} NMR Acquisition
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Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16 to decouple protons while retaining 19 F couplings.
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Parameters: Relaxation delay (D1) = 2.0 s. Causality: A longer D1 is crucial for quaternary carbons (like C-2, C-4, and C-6) to fully relax, ensuring they integrate properly above the noise floor. Number of scans (NS) = 1024 to 2048.
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Processing: Apply an LB of 1.0 Hz prior to FT to enhance the signal-to-noise ratio for the split doublet signals.
Structural Elucidation Workflow
The following diagram illustrates the logical decision matrix used by application scientists to validate the structure of 8-Bromo-2,4-dichloro-6-fluoroquinazoline based on multi-nuclear NMR inputs.
Caption: Logical workflow for the multi-nuclear NMR structural elucidation of polyhalogenated quinazolines.
References
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Product Class 13: Quinazolines. Thieme E-Books & E-Journals.1
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Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Semantic Scholar / Molecules. 2
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Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar.3
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Supporting Information PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics. AWS / Nature Communications.4
